molecular formula C22H24N4O2S B11608266 6-[(E)-2-(furan-2-yl)ethenyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[(E)-2-(furan-2-yl)ethenyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11608266
M. Wt: 408.5 g/mol
InChI Key: IPOYLCFYDPZNOI-OUKQBFOZSA-N
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Description

6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a hexylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

The synthesis of 6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hexylsulfanyl Group: This step involves the substitution reaction where a hexylsulfanyl group is introduced to the intermediate compound.

    Formation of the Triazino-Benzoxazepine Core: This involves the cyclization of the intermediate compound to form the triazino-benzoxazepine core under specific reaction conditions such as elevated temperature and the presence of a catalyst.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions.

Scientific Research Applications

6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific properties, making 6-[(E)-2-(2-FURYL)-1-ETHENYL]-3-(HEXYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE unique in its applications and effects.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-hexylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C22H24N4O2S/c1-2-3-4-7-15-29-22-24-21-20(25-26-22)17-10-5-6-11-18(17)23-19(28-21)13-12-16-9-8-14-27-16/h5-6,8-14,19,23H,2-4,7,15H2,1H3/b13-12+

InChI Key

IPOYLCFYDPZNOI-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)/C=C/C4=CC=CO4)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=CO4)N=N1

Origin of Product

United States

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